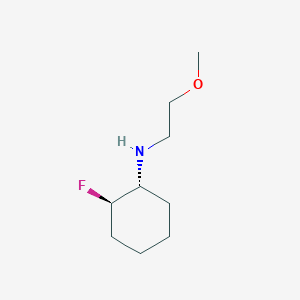

(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine

Description

(1R,2R)-2-Fluoro-N-(2-methoxyethyl)cyclohexan-1-amine is a chiral fluorinated cyclohexylamine derivative characterized by a fluorine atom at the C2 position of the cyclohexane ring and a 2-methoxyethyl group attached to the amine nitrogen. This compound combines stereochemical rigidity (due to the (1R,2R) configuration) with electronic modulation from the fluorine atom and the polar methoxyethyl substituent. Its molecular formula is C₉H₁₇FNO, with a molecular weight of 174.24 g/mol (estimated). The fluorine atom induces conformational bias via the gauche effect, while the methoxyethyl group enhances solubility in polar solvents compared to bulkier or more hydrophobic substituents .

Properties

IUPAC Name |

(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FNO/c1-12-7-6-11-9-5-3-2-4-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVDJEKHTRZGTB-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine is a fluorinated amine compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine is C9H18FNO, with a molecular weight of 175.24 g/mol. The compound features a cyclohexane ring with a fluorine atom and a methoxyethyl group attached to the nitrogen atom, which influences its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine |

| Molecular Formula | C9H18FNO |

| Molecular Weight | 175.24 g/mol |

| CAS Number | 2165733-09-3 |

Pharmacological Effects

Research indicates that (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine exhibits significant biological activity, particularly in the context of central nervous system (CNS) disorders. Its structural characteristics allow it to interact with various neurotransmitter systems.

- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter release, which can be beneficial in treating conditions such as depression and anxiety.

- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects in animal models, potentially through the inhibition of monoamine reuptake .

- Antinociceptive Properties : There is evidence suggesting that (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine may have antinociceptive properties, making it a candidate for pain management therapies .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, studies indicate that its effects may be mediated through:

- Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit glycolytic pathways in cancer cells, enhancing its potential as an anticancer agent .

- Interaction with Receptors : The compound may interact with specific receptors in the CNS, altering signaling pathways related to mood and pain perception.

Case Studies

Several case studies have explored the therapeutic potential of (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine:

- Study on Antidepressant Effects : A recent study demonstrated that administration of the compound in rodent models resulted in significant reductions in depressive-like behaviors compared to control groups . The study highlighted alterations in neurotransmitter levels consistent with antidepressant activity.

- Cancer Research : Another investigation focused on the compound's ability to inhibit glycolysis in glioblastoma cells. Results indicated that treatment with (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclohexan-1-amine reduced cell viability significantly under hypoxic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Nitrogen

Key Observations :

- The 2-methoxyethyl group in the target compound offers a compromise between hydrophilicity (via the ether oxygen) and flexibility (ethyl chain), which may improve bioavailability compared to dibenzyl or benzyloxy analogs .

- Dibenzyl-substituted analogs exhibit higher molecular weights and hydrophobicity, limiting solubility but enhancing stability in nonpolar environments .

Fluorine Position and Electronic Effects

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.